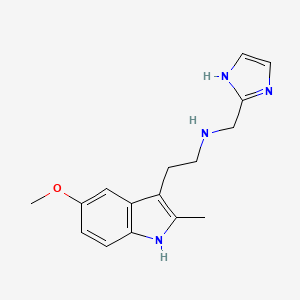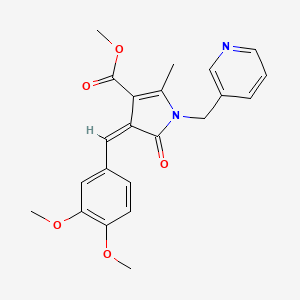![molecular formula C20H26N2O4 B11509529 diethyl {[(1,2,3,5-tetramethyl-1H-indol-6-yl)amino]methylidene}propanedioate](/img/structure/B11509529.png)
diethyl {[(1,2,3,5-tetramethyl-1H-indol-6-yl)amino]methylidene}propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIETHYL 2-{[(1,2,3,5-TETRAMETHYL-1H-INDOL-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1,3-DIETHYL 2-{[(1,2,3,5-TETRAMETHYL-1H-INDOL-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from readily available precursors
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
1,3-DIETHYL 2-{[(1,2,3,5-TETRAMETHYL-1H-INDOL-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole nucleus allows for electrophilic substitution reactions, which can be facilitated by reagents such as halogens or sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-DIETHYL 2-{[(1,2,3,5-TETRAMETHYL-1H-INDOL-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-{[(1,2,3,5-TETRAMETHYL-1H-INDOL-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Pathways Involved: It influences multiple signaling pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1,3-DIETHYL 2-{[(1,2,3,5-TETRAMETHYL-1H-INDOL-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE can be compared with other indole derivatives:
Similar Compounds: Examples include indole-3-acetic acid, indole-3-carbinol, and indomethacin.
Properties
Molecular Formula |
C20H26N2O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
diethyl 2-[[(1,2,3,5-tetramethylindol-6-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C20H26N2O4/c1-7-25-19(23)16(20(24)26-8-2)11-21-17-10-18-15(9-12(17)3)13(4)14(5)22(18)6/h9-11,21H,7-8H2,1-6H3 |
InChI Key |
RASUKWCHUSIFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC2=C(C=C1C)C(=C(N2C)C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B11509448.png)
![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11509452.png)
![(2E)-3-[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11509453.png)
![3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11509456.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N,N-diphenylacetamide](/img/structure/B11509465.png)
![5-[4-({4-[Chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-2-methylbenzenesulfonamide](/img/structure/B11509478.png)
![4-{[4-(Diphenylmethyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole](/img/structure/B11509479.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11509481.png)
![N-[4-(benzyloxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11509482.png)
![N-(butan-2-yl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11509485.png)

![{4-[3-acetyl-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B11509496.png)
![Ethyl 3-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]amino}propanoate](/img/structure/B11509498.png)

